

Technical Guide: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B573006

[Get Quote](#)

CAS Number: 1215205-35-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**, a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, synthesis, reactivity, and its burgeoning role in the innovative field of induced protein degradation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into its application and methodologies for its use.

Introduction

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone derivative that has emerged as a significant intermediate in the synthesis of heterobifunctional molecules known as PROTACs.^[1] These molecules are designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.^{[2][3]} The unique structural features of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**, including the reactive bromide, the trifluoromethyl group for modulating physicochemical properties, and the pyridinone core, make it a versatile component in the construction of

PROTACs. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** is presented in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

Property	Value	Reference(s)
CAS Number	1215205-35-8	[1]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[1][4]
Molecular Weight	256.02 g/mol	[1][4]
Appearance	Solid	[4]
Purity	Typically ≥97%	[1][4]
Storage	Room temperature	[1]

Synthesis and Reactivity

Synthesis

The synthesis of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** typically proceeds via a two-step process starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol. The general synthetic approach involves the N-methylation of the pyridinone ring.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

The precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 76041-73-1), can be synthesized through various methods for constructing trifluoromethylated pyridine rings, such as from trifluoromethyl-containing building blocks or through fluorination reactions of corresponding precursors.

Step 2: N-Methylation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

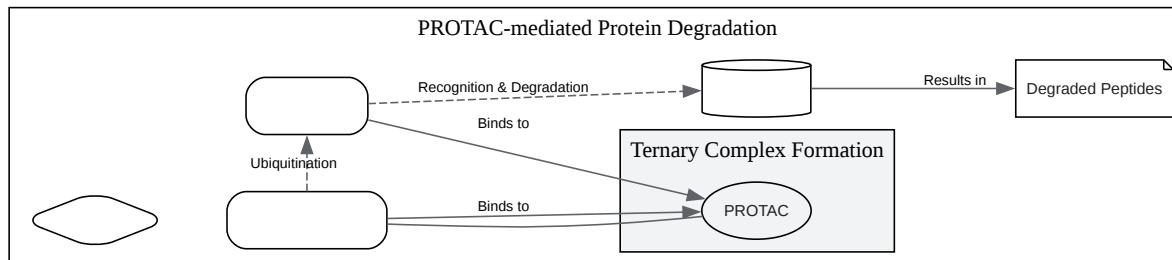
The hydroxyl group of the pyridin-2-ol tautomer is in equilibrium with its pyridin-2(1H)-one form. The N-methylation of the pyridinone nitrogen can be achieved using a suitable methylating agent in the presence of a base.

Experimental Protocol: N-Methylation of a Pyridinone (General Procedure)

To a solution of the 3-bromo-5-(trifluoromethyl)pyridin-2-ol in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). After stirring for a short period to allow for deprotonation, a methylating agent (e.g., methyl iodide, dimethyl sulfate) is added. The reaction mixture is then stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-methylated pyridinone.

Reactivity

The reactivity of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** is primarily centered around the bromine atom at the 3-position of the pyridinone ring. This bromide can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile attachment of this building block to a linker or a ligand for the target protein of interest in the synthesis of PROTACs.

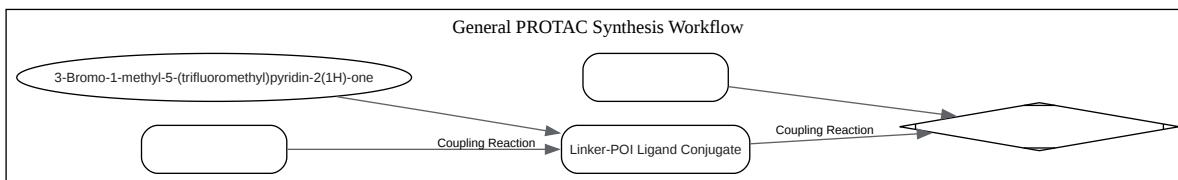

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridinone ring and can enhance the metabolic stability and binding affinity of the final PROTAC molecule.

Application in Targeted Protein Degradation

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs.^[1]

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other ligand recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.


[Click to download full resolution via product page](#)

PROTAC Mechanism of Action

Role as a PROTAC Building Block

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one serves as a versatile scaffold that can be incorporated into the linker or act as a ligand for either the POI or the E3 ligase, depending on the specific design of the PROTAC. The bromine atom provides a convenient handle for covalent attachment to other molecular components. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as cell permeability and metabolic stability.

While specific examples of PROTACs incorporating this exact building block are not yet widely published in peer-reviewed literature, its commercial availability as a "Protein Degrader Building Block" strongly suggests its utility in ongoing research and development in this area. Researchers can utilize this fragment in the modular synthesis of PROTAC libraries to explore structure-activity relationships for degrading specific protein targets.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Targeted Protein Degradation » Center for Natural Products, Drug Discovery and Development (CNPD3) » College of Pharmacy » University of Florida [cnpd3.pharmacy.ufl.edu]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one [cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573006#3-bromo-1-methyl-5-trifluoromethyl-pyridin-2-1h-one-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com